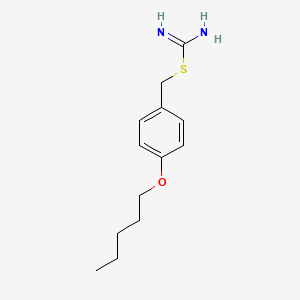

4-(Pentyloxy)benzyl carbamimidothioate

Beschreibung

Eigenschaften

Molekularformel |

C13H20N2OS |

|---|---|

Molekulargewicht |

252.38 g/mol |

IUPAC-Name |

(4-pentoxyphenyl)methyl carbamimidothioate |

InChI |

InChI=1S/C13H20N2OS/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-17-13(14)15/h5-8H,2-4,9-10H2,1H3,(H3,14,15) |

InChI-Schlüssel |

GWQPPHVDGYSKRY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC1=CC=C(C=C1)CSC(=N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(Pentyloxy)benzylcarbamimidothioat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbamimidothioat-Gruppe in ein Thiol oder ein Amin umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können an der Benzylposition auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Thiole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

4-(Pentyloxy)benzylcarbamimidothioat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition oder Proteinmodifikation befassen.

Industrie: Es kann bei der Produktion von Spezialchemikalien oder als Zwischenprodukt in verschiedenen industriellen Prozessen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 4-(Pentyloxy)benzylcarbamimidothioat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Carbamimidothioat-Gruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen bilden, was zu einer Hemmung oder Modifikation ihrer Aktivität führt. Diese Interaktion kann verschiedene biochemische Pfade und zelluläre Prozesse beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The methanimidamide group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ({[4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)METHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Identification of the Discrepancy

The compound , 4-(Pentyloxy)benzyl carbamimidothioate , is structurally distinct from the evidence-provided 4-(Pentyloxy)-4'-biphenylcarboxylic Acid :

- Functional Groups : The former contains a carbamimidothioate group (-SC(NH)NH₂), while the latter is a biphenylcarboxylic acid (-COOH). These groups confer vastly different chemical properties (e.g., acidity, reactivity, and biological activity) .

- Structural Complexity : The biphenyl system in the evidence compound adds rigidity and aromaticity, whereas the benzyl carbamimidothioate lacks such features.

Hypothetical Comparison Framework

Assuming structural analogs of 4-(Pentyloxy)benzyl carbamimidothioate exist, a comparison might focus on:

Functional Group Analogs

Alkoxy Chain Variations

Challenges in Data Interpretation

- Safety Data : The evidence highlights hazards like skin/eye irritation (H315, H319) for 4-(Pentyloxy)-4'-biphenylcarboxylic Acid . However, carbamimidothioates may exhibit distinct toxicological profiles due to sulfur-containing groups.

- Regulatory Status: The evidence compound is regulated under TSCA and Japanese standards , but carbamimidothioates (if novel) might lack regulatory clarity.

Recommendations for Further Research

To address the evidence gap:

Synthesize and Characterize : Obtain physical data (melting point, solubility) for 4-(Pentyloxy)benzyl carbamimidothioate.

Comparative Toxicity Studies : Evaluate acute toxicity (e.g., LD₅₀) against analogs like benzyl carbamates or thioureas.

Computational Modeling : Predict reactivity and binding affinity using QSAR or molecular docking tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.